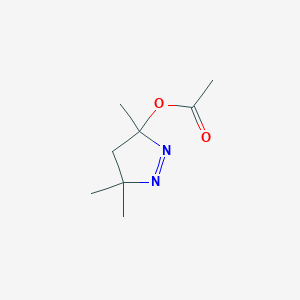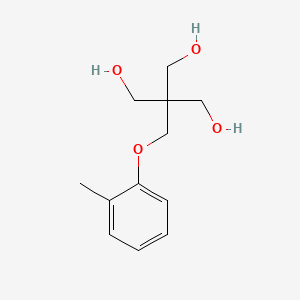
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, where one of the hydroxyl groups is substituted with a hydroxymethyl group and an o-tolyloxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- typically involves multi-step organic reactions. One common method is the reaction of 1,3-propanediol with formaldehyde and o-tolyl alcohol under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Applications De Recherche Scientifique
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The o-tolyloxymethyl group can participate in aromatic interactions, further affecting the compound’s behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2-(hydroxymethyl)-: A simpler derivative with only a hydroxymethyl group.
1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-: Contains a methyl group instead of the o-tolyloxymethyl group.
Uniqueness
1,3-Propanediol, 2-hydroxymethyl-2-(o-tolyloxymethyl)- is unique due to the presence of the o-tolyloxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64049-37-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2-[(2-methylphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C12H18O4/c1-10-4-2-3-5-11(10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 |
Clé InChI |
DIHMPACCSOVKNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)


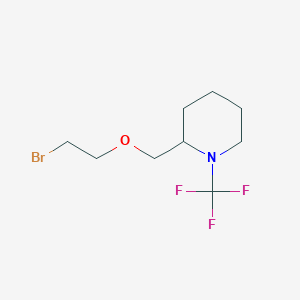
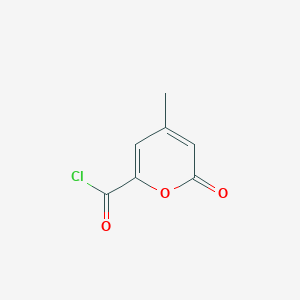
![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
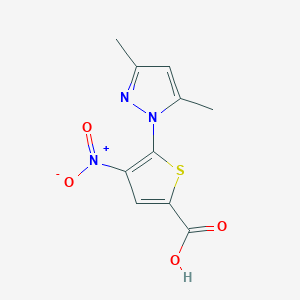
![2-(Benzoylamino)-N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-oxo-2-propanyl}benzamide](/img/structure/B13947572.png)


